molecular formula C20H20F3N3O3 B12011518 N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)-4-propoxybenzamide CAS No. 767289-78-1

N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)-4-propoxybenzamide

Cat. No.: B12011518
CAS No.: 767289-78-1
M. Wt: 407.4 g/mol
InChI Key: USPGWVOMULYGDB-BRJLIKDPSA-N
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Description

N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)-4-propoxybenzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a benzylidene hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)-4-propoxybenzamide typically involves a multi-step process:

  • Formation of the Benzylidene Hydrazine Intermediate

      Reactants: 2-(trifluoromethyl)benzaldehyde and hydrazine hydrate.

      Conditions: The reaction is carried out in ethanol under reflux conditions to form the benzylidene hydrazine intermediate.

  • Coupling with 4-Propoxybenzoyl Chloride

      Reactants: The benzylidene hydrazine intermediate and 4-propoxybenzoyl chloride.

      Conditions: The reaction is performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Products: Reduction typically results in the formation of amines or alcohols.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substitution reactions can introduce various functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Solvents: Ethanol, dichloromethane, and acetonitrile are frequently used.

    Catalysts: Acid or base catalysts, depending on the reaction type.

    Temperature: Reactions are often conducted at elevated temperatures to increase reaction rates.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.

Biology

    Enzyme Inhibition: It has potential as an inhibitor of specific enzymes, which can be explored for therapeutic applications.

Medicine

    Drug Development: The compound’s structural features make it a candidate for developing new pharmaceuticals, particularly in targeting diseases where trifluoromethyl groups enhance bioactivity.

Industry

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the benzylidene hydrazine moiety can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide
  • N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)tetradecanamide

Uniqueness

N-(2-Oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ET)-4-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its solubility and interaction with biological targets

Properties

CAS No.

767289-78-1

Molecular Formula

C20H20F3N3O3

Molecular Weight

407.4 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]-4-propoxybenzamide

InChI

InChI=1S/C20H20F3N3O3/c1-2-11-29-16-9-7-14(8-10-16)19(28)24-13-18(27)26-25-12-15-5-3-4-6-17(15)20(21,22)23/h3-10,12H,2,11,13H2,1H3,(H,24,28)(H,26,27)/b25-12+

InChI Key

USPGWVOMULYGDB-BRJLIKDPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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